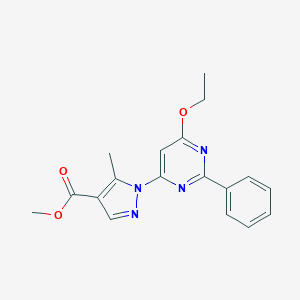
2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide, also known as DCNFN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and exhibits unique biochemical and physiological effects that make it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways involved in disease progression. For instance, in cancer cells, 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been shown to have various biochemical and physiological effects. In cancer cells, 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. Inflammation is characterized by the release of pro-inflammatory cytokines, and 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been shown to inhibit the production of these cytokines. In diabetes research, 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been found to improve glucose tolerance and insulin sensitivity.
実験室実験の利点と制限
One of the advantages of using 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile, making it a safe compound to use in experiments. However, one of the limitations of using 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide is its poor solubility in water, which can make it difficult to administer in experiments.
将来の方向性
There are several future directions for research on 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of new formulations of 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide and its potential applications in other diseases.
合成法
The synthesis of 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide involves the reaction of 2-naphthylamine with 2,6-dichloro-5-fluoro-nicotinic acid in the presence of a dehydrating agent. The resulting product is then purified using column chromatography to obtain pure 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide.
科学的研究の応用
2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and diabetes. In cancer research, 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation is a common feature of many diseases, and 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been shown to have anti-inflammatory properties. In diabetes research, 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been found to improve glucose tolerance and insulin sensitivity.
特性
製品名 |
2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide |
|---|---|
分子式 |
C16H9Cl2FN2O |
分子量 |
335.2 g/mol |
IUPAC名 |
2,6-dichloro-5-fluoro-N-naphthalen-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H9Cl2FN2O/c17-14-12(8-13(19)15(18)21-14)16(22)20-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,20,22) |
InChIキー |
HYTJQJXAKNACLW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=C(N=C3Cl)Cl)F |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=C(N=C3Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B287454.png)

![1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B287457.png)
![1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287458.png)
![1-[6-(3-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B287459.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide](/img/structure/B287463.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxamide](/img/structure/B287464.png)
![ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287465.png)
![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287468.png)
![5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287469.png)
![5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287470.png)
![6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287472.png)
![3-Ethyl-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287473.png)
![3-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287474.png)